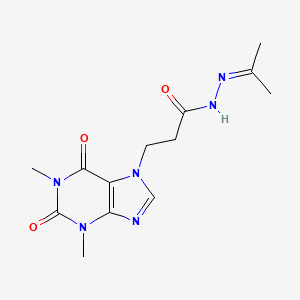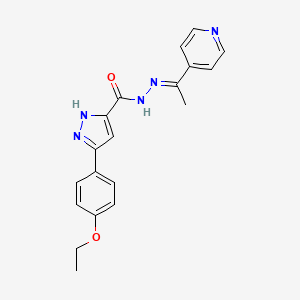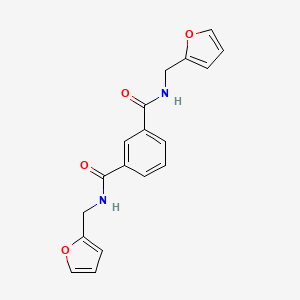![molecular formula C14H11N3O2S B11637649 3-[(Z)-(5-hydroxy-2-sulfanyl-4H-imidazol-4-ylidene)methyl]-8-methylquinolin-2(1H)-one](/img/structure/B11637649.png)
3-[(Z)-(5-hydroxy-2-sulfanyl-4H-imidazol-4-ylidene)methyl]-8-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, a sulfur-containing imidazolidinone ring, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the formation of the imidazolidinone ring. Key steps include:
Formation of the Quinoline Derivative: This step involves the reaction of 2-amino-8-methylquinoline with appropriate reagents to introduce the hydroxyl group at the 3-position.
Formation of the Imidazolidinone Ring: The quinoline derivative is then reacted with thiourea and formaldehyde under acidic conditions to form the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The sulfur atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of saturated imidazolidinone derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
(5Z)-5-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the imidazolidinone ring can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.
Imidazolidinone Derivatives: Compounds like imidacloprid, which contain the imidazolidinone ring.
Uniqueness
(5Z)-5-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a quinoline moiety and an imidazolidinone ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H11N3O2S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
(3E)-3-[(5-hydroxy-2-sulfanylidene-1,3-dihydroimidazol-4-yl)methylidene]-8-methylquinolin-2-one |
InChI |
InChI=1S/C14H11N3O2S/c1-7-3-2-4-8-5-9(12(18)16-11(7)8)6-10-13(19)17-14(20)15-10/h2-6,19H,1H3,(H2,15,17,20)/b9-6+ |
InChI Key |
NNMCOUDKVWNKEN-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC=CC2=C/C(=C\C3=C(NC(=S)N3)O)/C(=O)N=C12 |
Canonical SMILES |
CC1=CC=CC2=CC(=CC3=C(NC(=S)N3)O)C(=O)N=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide](/img/structure/B11637570.png)
![Ethyl 6,8-dimethyl-4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11637571.png)

![1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637577.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11637581.png)
![5-({4-[3-(Diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide](/img/structure/B11637585.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11637588.png)
![3-amino-N-(4-ethylphenyl)-4-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11637599.png)
![N-{3-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetamide](/img/structure/B11637607.png)
![2-Amino-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11637615.png)

![Ethyl (2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11637641.png)
![3-fluoro-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11637651.png)

